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molecular formula C12H5BrClNO2 B8522863 8-bromo-2-chloro-10H-chromeno[3,2-b]pyridin-10-one

8-bromo-2-chloro-10H-chromeno[3,2-b]pyridin-10-one

Cat. No. B8522863
M. Wt: 310.53 g/mol
InChI Key: CIRBIFWFUJRNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883782B2

Procedure details

A RBF was charged with 3-chloro-2-cyanopyridine (40 g, 289 mmol), 4-bromophenol (49.9 g, 289 mmol) and cesium carbonate (113 g, 346 mmol). The reactants were suspended in 50 mL of DMSO and allowed to stir at 85 C overnight. The reaction was cooled to RT and to it was added 600 mL of water. The reaction was filtered and the solid washed with water, air dried to provide 3-(4-bromophenoxy)picolinonitrile as a tan solid. Step 2: A mixture of 3-(4-bromophenoxy)picolinonitrile (57 g, 207 mmol) and 300 g of PPA was stirred at 190° C. for 2 h, followed by 180° C. overnight. After cooling to RT, the reaction mixture was poured into 500 g of ice water. After the PH was adjusted to 7 with KOH, the suspension was filtered. The solid was washed with large excess of water, followed by washing with methanol and acetone. The resulting solid was air dried to give 8-bromo-10H-chromeno[3,2-b]pyridin-10-one as a tan solid with >90% purity. The material was carried on to the next step. Step 3: To a solution of 8-bromo-10H-chromeno[3,2-b]pyridin-10-one (60 g, 217 mmol) and urea peroxide (42.9 g, 456 mmol) in 120 mL of DCM at 0° C. was added dropwise trifluoroacetic anhydride (63.9 mL, 456 mmol). The resulting reaction was stirred for 2 h. The reaction was quenched with 10% Na2S2O3, extracted with DCM, dried over Na2SO4 and evaporated to dryness to give crude 8-bromo-10-oxo-10H-chromeno[3,2-b]pyridine 1-oxide as a pale yellow solid. Step 4: To a suspension of 8-bromo-10-oxo-10H-chromeno[3,2-b]pyridine 1-oxide in 100 mL of toluene at 0° C. was added dropwise phosphorus oxychloride (35.8 mL, 391 mmol) followed by 2 mL of DMF and the mixture was stirred at RT overnight. The solvent was evaporated under vacuum and the residue which crashed out of water, was filtered and washed with water, methanol and acetone in sequence. The solid was air dried to give 8-bromo-2-chloro-10H-chromeno[3,2-b]pyridin-10-one as a tan solid. Step 5: To a suspension of 8-bromo-2-chloro-10H-chromeno[3,2-b]pyridin-10-one (20 g, 64.4 mmol) in 500 mL of THF at −78° C. was added dropwise methylmagnesium bromide 3.0 M in diethyl ether (13.82 mL, 116 mmol). The reaction was allowed to slowly warmed up to 0° C. in about 2 h. The reaction was quenched with NH4Cl solution, extracted with EtOAc, dried over Na2SO4, filtered and evaporated to give the corresponding crude tertiary alcohol. This solid residue was re-dissolved in 100 mL of THF and treated with 30 mL of chloroform and the resulting solution was evaporated on a 75° C. water bath for 10 min to give crude 8-bromo-2-chloro-10-methylene-10H-chromeno[3,2-b]pyridine as a brownish solid. Step 6: A solution of iodine (12.96 g, 51.0 mmol) in THF at −25° C. was treated with silver cyanate (21.86 g, 146 mmol). After 30 min, a solution of 8-bromo-2-chloro-10-methylene-10H-chromeno[3,2-b]pyridine (15 g, 48.6 mmol) in THF was added dropwise. The slurry was maintained at −25° C. for 2 h until LCMS showed complete consumption of starting material. The slurry was filtered through celite with ether. The brown solution was concentrated to dryness, taken up in THF, cooled to 0° C. and treated with ammonia, 2 m solution in 2-propanol (4.22 mL, 194 mmol) (100 mL). The reaction was allowed to slowly warm to RT and stirred overnight. The solvents were evaporated and the residue was diluted with water, extracted with EtOAc and purified by column chromatography (SiO2, DCM to DCM/EA=3:1 to DCM/MeOH=100:2 to 100:5) to provide 8-bromo-2-chloro-5′H-spiro[chromeno[3,2-b]pyridine-10,4′-oxazol]-2′-amine (impure) as a brownish solid. MS (M+1): 365.9. Step 7: A mixture of the 8-bromo-2-chloro-5′H-spiro[chromeno[3,2-b]pyridine-10,4′-oxazol]-2′-amine (from step 6, 40.0 mg, 0.109 mmol), potassium acetate (27.3 μL, 0.436 mmol), dichlorobis(triphenyl-phosphine)palladium (ii) (3.83 mg, 5.46 μmol) and 3-pyridylboronic acid (40.2 mg, 0.327 mmol) in 1.5 ml of dioxane/water=2:1 was heated at 110° C. under microwave irradiation for 15 min. LCMS and TLC showed incomplete conversion after 15 min. The reaction was re-heated in the microwave at 130° C. for 20 additional min. After cooling, the reaction mixture was purified by column chromatography (SiO2, DCM to DCM/MeOH=100:1 to 100:5 to 100:10 to 100:20) to afford 2,8-di(pyridin-3-yl)-5′H-spiro[chromeno[3,2-b]pyridine-10,4′-oxazol]-2′-amine as a gum. MS (M+1): 408.0; and 2-chloro-8-(pyridin-3-yl)-5′H-spiro[chromeno[3,2-b]pyridine-10,4′-oxazol]-2′-amine also as a gum. MS (M+1): 365.0.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
63.9 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
8-bromo-10-oxo-10H-chromeno[3,2-b]pyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
35.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[N:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:16])[C:4]=2[CH:3]=1.C(N)(N)=O.OO.FC(F)(F)C(OC(=O)C(F)(F)F)=O.BrC1C=CC2OC3C(=[N+]([O-])C=CC=3)C(=O)C=2C=1.P(Cl)(Cl)([Cl:55])=O>C(Cl)Cl.C1(C)C=CC=CC=1.CN(C=O)C>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[N:7][C:8]([Cl:55])=[CH:9][CH:10]=3)[C:5](=[O:16])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=CC=2C(C3=NC=CC=C3OC2C=C1)=O
Name
Quantity
42.9 g
Type
reactant
Smiles
C(=O)(N)N.OO
Name
Quantity
63.9 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
8-bromo-10-oxo-10H-chromeno[3,2-b]pyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C(C3=[N+](C=CC=C3OC2C=C1)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
35.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude 8-bromo-10-oxo-10H-chromeno[3,2-b]pyridine 1-oxide as a pale yellow solid
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water, methanol and acetone in sequence
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=2C(C3=NC(=CC=C3OC2C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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